molecular formula C19H20N4O B2468254 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole CAS No. 2310012-78-1

2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole

Cat. No.: B2468254
CAS No.: 2310012-78-1
M. Wt: 320.396
InChI Key: NIMQBQGPXMVGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole features a structurally complex bicyclic scaffold. The 8-azabicyclo[3.2.1]octane core is substituted at the 3-position with a pyrazole ring and at the 8-position with a carbonyl-linked indole moiety. Indole, a planar aromatic heterocycle, is known for its role in bioactive molecules, particularly in modulating neurotransmitter receptors (e.g., serotonin) or kinase targets . The pyrazole group may contribute to hydrogen bonding or π-π stacking interactions in biological systems.

Properties

IUPAC Name

1H-indol-2-yl-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(18-10-13-4-1-2-5-17(13)21-18)23-14-6-7-15(23)12-16(11-14)22-9-3-8-20-22/h1-5,8-10,14-16,21H,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMQBQGPXMVGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=CC=CC=C4N3)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . This process often involves the use of acyclic starting materials that contain the required stereochemical information to form the bicyclic scaffold in a stereocontrolled manner . Additionally, methodologies such as desymmetrization of achiral tropinone derivatives have been reported .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reactions, and environmentally friendly processes. Specific details on industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The pyrazole ring and indole moiety are known to interact with various enzymes and receptors, modulating their activity . The azabicyclo[3.2.1]octane scaffold provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole with structurally related compounds from the evidence:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Relevance Source
This compound (Target) 8-azabicyclo[3.2.1]octane Indole (carbonyl-linked), pyrazole C₁₉H₁₇N₅O* ~331.38 Hypothesized kinase/receptor modulation Inferred
3-[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile (CAS 2319805-61-1) 8-azabicyclo[3.2.1]octane Benzonitrile (carbonyl-linked), pyrazole C₁₈H₁₈N₄O 306.36 Research chemical (no specified target)
8-(1-Methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione 3-oxa-8-azabicyclo[3.2.1]octane Dione, methylpyrazole C₁₀H₁₁N₃O₃ 221.22 Unknown (structural novelty)
Izencitinib (3-[(1R,3s,5S)-3-({7-[(5-methyl-1H-pyrazol-3-yl)amino]-1,6-naphthyridin-5-yl}amino)... 8-azabicyclo[3.2.1]octane Naphthyridine, propanenitrile C₂₂H₂₆N₈ 402.50 Kinase inhibitor (clinical candidate)
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane 8-azabicyclo[3.2.1]octane Sulfonamide, isopropylphenoxy C₂₂H₃₀N₄O₃S 430.57 Kinase inhibitor (preclinical)

*Estimated based on structural analysis.

Key Observations

Core Modifications: The 3-oxa-8-azabicyclo[3.2.1]octane in introduces an oxygen atom, likely altering ring strain and electronic properties compared to the target compound.

Substituent Impact: Indole vs. Benzonitrile: The target’s indole group (C₈H₇N) offers hydrogen-bond-donating capability via its NH group, whereas benzonitrile (C₇H₄N) in provides a polar nitrile group but lacks H-bond donors. This difference may influence binding to hydrophobic vs. polar binding pockets. Sulfonamide vs. Carbonyl: Sulfonamide-containing analogs () exhibit higher molecular weights and acidity (pKa ~1–2 for sulfonamides), which may affect bioavailability compared to the target’s neutral carbonyl linkage.

Biological Relevance: Izencitinib () demonstrates that 8-azabicyclo[3.2.1]octane derivatives can achieve clinical relevance as kinase inhibitors. The target compound’s indole moiety may shift activity toward serotonin receptors or other indole-sensitive targets.

Stereochemical Considerations :

  • Several analogs (e.g., ) specify stereochemistry (e.g., 1R,3r,5S), which is critical for activity. The target compound’s stereochemical configuration (if defined) could significantly influence its pharmacological profile.

Research Findings and Inferences

  • Molecular Weight and Solubility : The target compound’s estimated molecular weight (~331 g/mol) falls within the acceptable range for oral bioavailability (Rule of Five). However, indole’s hydrophobicity may reduce aqueous solubility compared to benzonitrile () or sulfonamide () analogs.
  • SAR Trends :
    • Pyrazole at the 3-position of the bicyclo ring is conserved across multiple analogs, suggesting its role in target engagement.
    • Carbonyl-linked substituents (indole, benzonitrile) may occupy similar binding regions but modulate affinity through electronic or steric effects.
  • Therapeutic Potential: While direct data is lacking, the structural similarity to kinase inhibitors () and TRK-targeting agents () implies possible applications in cancer or inflammatory diseases.

Biological Activity

2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole, also referred to by its IUPAC name, is a complex organic compound with potential therapeutic applications. Its unique structure, which combines a pyrazole ring and an azabicyclo framework, positions it as a candidate for various biological activities, particularly in the context of inflammatory and autoimmune diseases.

Chemical Structure and Properties

The compound's molecular formula is C19H19N5OC_{19}H_{19}N_{5}O, with a molecular weight of 333.4 g/mol. The structural features include:

  • A pyrazole ring that enhances biological activity.
  • An azabicyclo[3.2.1]octane core, which is known for its interaction with biological targets.
  • A carbonyl group that may participate in various biochemical interactions.

The primary biological activity of this compound is attributed to its role as a Janus kinase (JAK) inhibitor, specifically targeting JAK1 and TYK2 pathways. These kinases are crucial in mediating the signaling of cytokines involved in inflammatory responses, such as IL-12 and IL-23 signaling pathways, which are implicated in autoimmune diseases like rheumatoid arthritis and psoriasis .

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In preclinical models, it has shown:

  • Dose-dependent efficacy in rat adjuvant-induced arthritis (rAIA) models.
  • Effective inhibition of human N-acylethanolamine-hydrolyzing acid amidase (NAAA), with an IC50 value reported at 0.042μM0.042\mu M, indicating potent activity against this enzyme involved in the degradation of palmitoylethanolamide (PEA) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the azabicyclo framework can significantly influence the compound's inhibitory potency against NAAA and other targets. For instance:

  • Compounds with different substituents on the pyrazole ring exhibited varied levels of activity, highlighting the importance of specific structural configurations .
Compound NameIC50 (µM)Structural Features
ARN161860.042Pyrazole azabicyclo[3.2.1]octane core
ARN196890.655Ethoxymethyl-pyrazinyloxy substitution

Case Studies

  • Inflammatory Disease Models : In studies involving collagen-induced arthritis (CIA) models, administration of the compound resulted in reduced joint inflammation and damage compared to control groups, indicating its potential as a therapeutic agent for inflammatory conditions.
  • Pharmacokinetics : The compound demonstrated favorable pharmacokinetic properties, including oral bioavailability, which is critical for potential therapeutic use.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole?

The compound can be synthesized via a multi-step approach involving:

  • Condensation reactions : For example, coupling 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one under reflux in acetic acid with sodium acetate as a catalyst (Method A in ). This method yields high-purity intermediates by recrystallization from DMF/acetic acid .
  • Protection/deprotection strategies : Use of tert-butyl carbamate (Boc) groups to protect the 8-azabicyclo[3.2.1]octane nitrogen during functionalization (e.g., tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate in ) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving bicyclic frameworks and verifying stereochemistry .
  • NMR spectroscopy : 1H^1H and 13C^13C NMR are essential for confirming substituent positions and connectivity, as demonstrated in the characterization of structurally related 8-azabicyclo[3.2.1]octane derivatives ( ) .
  • Mass spectrometry (GC-MS/LC-MS) : Used to validate molecular weight and detect impurities (e.g., GC-MS analysis of oxalate salts in ) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Kinase inhibition assays : Given structural similarities to Janus kinase inhibitors (e.g., izencitinib in ), screen against kinase panels to identify potential targets .
  • Receptor binding studies : Test affinity for G-protein-coupled receptors (GPCRs) or nuclear receptors (e.g., farnesoid X receptor agonists like tropifexor in ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

  • Systematic substitution : Modify the pyrazole moiety (e.g., introduce electron-withdrawing groups) or the indole carbonyl group to assess impact on target binding. demonstrates how side-chain modifications (e.g., piperidin-1-yl vs. dimethylaminoethyl groups) influence activity in related bicyclic compounds .
  • Stereochemical analysis : Resolve enantiomers via chiral chromatography and test individual isomers, as stereochemistry in the 8-azabicyclo[3.2.1]octane core significantly affects bioactivity (e.g., tropifexor’s stereospecific FXR agonism in ) .

Q. What experimental strategies address low-resolution crystallographic data for this compound?

  • High-resolution data collection : Use synchrotron radiation to improve diffraction quality.
  • Advanced refinement tools : Apply SHELXL’s TWIN and HKLF5 commands to handle twinning or disordered regions, as described in for challenging small-molecule structures .

Q. How can contradictory biological activity data between studies be resolved?

  • Purity validation : Quantify impurities (e.g., regioisomers or byproducts) via HPLC with UV/ELSD detection. highlights recrystallization as a key purity-enhancing step .
  • Assay standardization : Use cell lines with consistent receptor expression levels (e.g., HEK293T for GPCR assays) to minimize variability. Cross-validate results with orthogonal methods (e.g., SPR vs. radioligand binding).

Q. What computational methods support the design of derivatives with improved pharmacokinetic properties?

  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes to targets like kinases or FXR (based on and ) .
  • ADMET prediction : Tools like SwissADME or pkCSM can forecast solubility, metabolic stability, and BBB penetration for prioritization of derivatives.

Methodological Tables

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsPurposeReference
Indole coupling3-formyl-1H-indole-2-carboxylate, acetic acid, refluxForm Schiff base intermediates
Bicyclo[3.2.1]octane functionalizationBoc-protected intermediates, TFA deprotectionNitrogen protection/deprotection

Table 2: Common Analytical Parameters

TechniqueParametersApplication
1H^1H NMR400 MHz, DMSO-d6_6Confirm indole and pyrazole proton environments
X-ray diffractionSHELXL refinement, Mo-Kα radiationResolve bicyclic framework stereochemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.